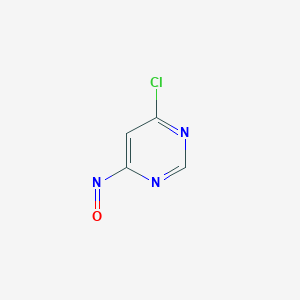

4-Chloro-6-nitrosopyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

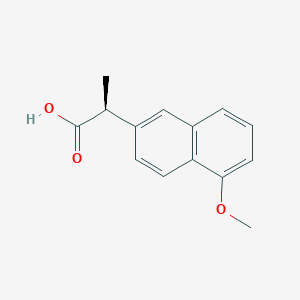

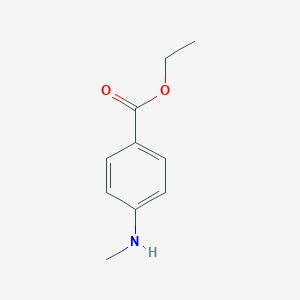

4-Chloro-6-nitrosopyrimidine is a chemical compound that belongs to the pyrimidine family. It is a yellow crystalline solid that is used in various scientific research applications. The compound has a molecular formula of C4H2ClN3O2 and a molecular weight of 165.54 g/mol.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-nitrosopyrimidine is not well understood. However, it is believed that the compound interacts with various cellular components such as DNA and proteins, leading to various biochemical and physiological effects.

Efectos Bioquímicos Y Fisiológicos

1. DNA damage: 4-Chloro-6-nitrosopyrimidine has been shown to cause DNA damage in various studies. The compound can cause single-strand breaks, double-strand breaks, and oxidative damage to DNA.

2. Protein modification: The compound can modify various proteins in the cell, leading to changes in their function and activity.

3. Cell cycle arrest: 4-Chloro-6-nitrosopyrimidine has been shown to cause cell cycle arrest in various cell lines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Advantages:

1. High yield: The synthesis of 4-Chloro-6-nitrosopyrimidine typically yields around 70-80%.

2. Versatile: The compound can be used in various scientific research applications.

3. Stable: The compound is stable under normal laboratory conditions.

Limitations:

1. Toxicity: The compound is toxic and should be handled with care.

2. Limited information: The mechanism of action of the compound is not well understood, limiting its use in certain applications.

3. Limited solubility: The compound has limited solubility in water, making it difficult to use in certain experiments.

Direcciones Futuras

1. Development of new derivatives: Future research could focus on the development of new derivatives of 4-Chloro-6-nitrosopyrimidine with improved biological activity.

2. Elucidation of the mechanism of action: Further studies are needed to elucidate the mechanism of action of the compound and its interaction with cellular components.

3. Use in drug discovery: The compound could be used in drug discovery programs to identify new compounds with potential therapeutic activity.

4. Development of new detection methods: Future research could focus on the development of new detection methods for the compound in biological samples.

Conclusion:

In conclusion, 4-Chloro-6-nitrosopyrimidine is a versatile compound that has various scientific research applications. The compound can be synthesized using a palladium-catalyzed reaction and has been shown to cause DNA damage, protein modification, and cell cycle arrest. While the compound has advantages such as high yield and stability, it also has limitations such as toxicity and limited solubility. Future research could focus on the development of new derivatives, elucidation of the mechanism of action, and use in drug discovery programs.

Métodos De Síntesis

The synthesis of 4-Chloro-6-nitrosopyrimidine involves the reaction of 4-chloro-6-nitropyrimidine with sodium hypophosphite in the presence of a palladium catalyst. The reaction takes place in a solvent such as ethanol or water and requires a temperature of around 80-90°C. The yield of the reaction is typically around 70-80%.

Aplicaciones Científicas De Investigación

4-Chloro-6-nitrosopyrimidine is used in various scientific research applications such as:

1. As a precursor for the synthesis of other compounds: The compound is used as a starting material for the synthesis of other pyrimidine derivatives that have potential biological activity.

2. As a reagent for the detection of amino acids: The compound is used as a reagent for the detection of amino acids in various biological samples.

3. As a probe for the detection of DNA damage: The compound is used as a probe for the detection of DNA damage caused by various agents such as radiation and chemicals.

Propiedades

Número CAS |

126827-22-3 |

|---|---|

Nombre del producto |

4-Chloro-6-nitrosopyrimidine |

Fórmula molecular |

C4H2ClN3O |

Peso molecular |

143.53 g/mol |

Nombre IUPAC |

4-chloro-6-nitrosopyrimidine |

InChI |

InChI=1S/C4H2ClN3O/c5-3-1-4(8-9)7-2-6-3/h1-2H |

Clave InChI |

PDFPMIRAPUIECQ-UHFFFAOYSA-N |

SMILES |

C1=C(N=CN=C1Cl)N=O |

SMILES canónico |

C1=C(N=CN=C1Cl)N=O |

Sinónimos |

Pyrimidine, 4-chloro-6-nitroso- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate](/img/structure/B139415.png)